molecular formula C10H10FNO B2473370 4-Cyclopropyl-2-fluorobenzamide CAS No. 2167471-91-0

4-Cyclopropyl-2-fluorobenzamide

Cat. No. B2473370
CAS RN: 2167471-91-0
M. Wt: 179.194
InChI Key: DGIBGBWRVVUVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-fluorobenzamide is a chemical compound with the molecular formula C10H10FNO . It is used for laboratory research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (benzamide core) substituted with a cyclopropyl group and a fluorine atom . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound, with the cyclopropyl group at the 4-position and the fluorine atom at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.19 , a predicted boiling point of 323.6±25.0 °C, and a predicted density of 1.21±0.1 g/cm3 . The compound is also predicted to have a pKa of 14.58±0.20 .

Scientific Research Applications

  • Insecticidal Activity : A study by Luo et al. (2020) synthesized meta-diamide compounds containing a cyclopropyl group, including derivatives of 4-Cyclopropyl-2-fluorobenzamide, and tested them for insecticidal activities. Some compounds exhibited effective insecticidal activities against pests like Plutella xylostella and Chilo suppressalis (Luo et al., 2020).

  • Electrochemical Studies : Srinivasu et al. (1999) conducted electrochemical studies on various cyclopropyl-fluorobenzamide derivatives. This research provides insights into the electrochemical mechanisms and charge density distribution, which are crucial for understanding the molecular behavior of such compounds (Srinivasu et al., 1999).

  • Potential Antipsychotics : Xu et al. (2019) synthesized benzamide derivatives, including cyclopropyl-fluorobenzamide analogs, and evaluated them as potential antipsychotics. These compounds showed promising pharmacological profiles for receptors relevant to schizophrenia treatment (Xu et al., 2019).

  • Charge Density Analysis : Hathwar and Row (2011) studied the charge density distribution in 4-fluorobenzamide molecules using high-resolution X-ray diffraction. This research helps in understanding the intermolecular interactions in such compounds, which is vital for drug design and materials science (Hathwar & Row, 2011).

  • Synthesis of Fluorocyclopropanes : Pons et al. (2021) discussed the synthesis of fluorine-containing cyclopropanes, which include derivatives of cyclopropyl-fluorobenzamide. These compounds are of interest in medicinal chemistry due to their biological activity and improved metabolic profiles (Pons et al., 2021).

  • Fluorescent Aminonaphthalic Anhydrides : Lu et al. (2022) developed a cycloaddition reaction of N-fluorobenzamides, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This showcases the application in developing fluorescent compounds for various uses (Lu et al., 2022).

  • PET Imaging Ligand : Shiue et al. (1997) synthesized and evaluated fluorobenzamides, including cyclopropyl-fluorobenzamide derivatives, as potential ligands for PET imaging of sigma receptors. This indicates its application in diagnostic imaging and neuroscience research (Shiue et al., 1997).

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-fluorobenzamide is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

properties

IUPAC Name

4-cyclopropyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIBGBWRVVUVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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